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methylmorpholine

Cat. No.: B11794650

Get Quote

Technical Guide: SAR Analysis of Geminal vs.
Vicinal Methylphenylmorpholines
Executive Summary
This guide analyzes the pharmacological and structural divergence between two morpholine-

based psychotropic scaffolds: Phenmetrazine (3-methyl-2-phenylmorpholine) and its

regioisomer 2-(3-Chlorophenyl)-2-methylmorpholine.

While Phenmetrazine represents the "gold standard" for monoamine releasing agents (MRAs)

in this class, the 2-methyl-2-phenyl scaffold represents a distinct "gem-disubstituted" subclass.

This structural shift—moving the methyl group from the C3 (vicinal) to the C2 (geminal) position

—fundamentally alters the interaction with monoamine transporters (DAT, NET, SERT), shifting

the pharmacological profile from substrate-based release to reuptake inhibition or allosteric

modulation.
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The Scaffolds
The core difference lies in the spatial arrangement of the methyl group relative to the aromatic

ring and the nitrogen atom.

Feature Phenmetrazine
2-(3-Cl-Ph)-2-
Methylmorpholine

IUPAC 3-methyl-2-phenylmorpholine
2-(3-chlorophenyl)-2-

methylmorpholine

Methyl Position C3 (Vicinal) to Phenyl C2 (Geminal) to Phenyl

Chirality
2 Chiral Centers (C2, C3).[1]

trans-isomer is bioactive.

1 Chiral Center (C2 is

quaternary? No, C2 is chiral).

Electronic Effect Unsubstituted Phenyl
3-Chloro (Electron

Withdrawing, Lipophilic)

Backbone Mapping -methyl-phenethylamine

(Amphetamine-like)
-methyl-phenethylamine

The "Alpha-Methyl" vs. "Beta-Methyl" Rule
To understand the activity, we must map these rings onto their open-chain phenethylamine

counterparts:

Phenmetrazine (Vicinal): The C3-methyl corresponds to the

-methyl group of amphetamine. This steric bulk at the alpha position is critical for protecting
the molecule from MAO degradation and, more importantly, for inducing the conformational
change in the transporter (DAT/NET) required for reverse transport (release).

2-(3-Cl)-2-Me-Morpholine (Geminal): The C2-methyl corresponds to a

-methyl on the phenethylamine chain. In classical SAR,

-methylation significantly reduces releasing potency. However, the gem-disubstitution
(Phenyl and Methyl on C2) creates a quaternary center that:
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Locks Conformation: Restricts the rotation of the phenyl ring, preventing the "induced fit"

necessary for substrate translocation.

Blocks Metabolism: The C2 position is no longer susceptible to benzylic hydroxylation (a

major metabolic route for phenmetrazine).

The 3-Chlorophenyl Substituent
The addition of a chlorine atom at the meta (3) position is a classic medicinal chemistry

modification (seen in Chlorphentermine and Bupropion).

Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) penetration.

Selectivity: 3-Cl substitution typically enhances affinity for the Dopamine Transporter (DAT)

and Norepinephrine Transporter (NET) while reducing Serotonin (SERT) affinity compared to

4-Cl analogs.

Metabolic Protection: The electron-withdrawing nature of the Cl deactivates the phenyl ring,

slowing oxidative metabolism.

Pharmacology & Mechanism of Action[2]
Phenmetrazine: The Releaser
Phenmetrazine functions as a potent Norepinephrine-Dopamine Releasing Agent (NDRA). It

enters the presynaptic neuron via the transporter and displaces vesicular monoamines.

Mechanism: Substrate for DAT/NET.

Key Structural Driver: The C3-methyl (alpha-methyl) mimics the amphetamine template,

allowing it to traverse the transporter channel.

2-(3-Cl)-2-Me-Morpholine: The Inhibitor
The "Gem-Dimethyl" effect (or Gem-Methyl/Phenyl) at C2 creates a steric block. This molecule

is likely too bulky to be transported through the channel. Instead, it binds to the extracellular

face of the transporter, blocking uptake.
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Mechanism:Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Analogy: This relationship mirrors Amphetamine (Releaser) vs. Phentermine (Releaser/Weak

Inhibitor)? No, a better analogy is Phenmetrazine vs. Radaxafine/Hydroxybupropion.

Hydroxybupropion (a morpholinol) possesses the 2-(3-chlorophenyl)-2-hydroxy motif and

acts as a pure reuptake inhibitor. The 2-methyl analog described here lacks the hydroxyl but

retains the quaternary steric block, suggesting it functions as a stable, lipophilic NDRI.

Hypothetical Binding Profile:

DAT: High Affinity (enhanced by 3-Cl).

NET: Moderate-High Affinity.

Efficacy: Low releasing potential (due to

-methylation and steric locking).

Experimental Protocols
Synthesis of 2-(3-Chlorophenyl)-2-methylmorpholine
Unlike Phenmetrazine, which is synthesized from propiophenone, this scaffold requires a

precursor with the methyl and phenyl groups on the same carbon.

Methodology: Epoxide Ring Opening & Cyclization

Precursor Synthesis (Corey-Chaykovsky Reaction):

Reagents: 3-Chloroacetophenone, Trimethylsulfoxonium iodide, NaH, DMSO.

Protocol: React 3-chloroacetophenone with the sulfur ylide generated in situ to form 2-(3-

chlorophenyl)-2-methyloxirane.

Mechanism:[2] Methylene transfer to the ketone carbonyl.

Ring Opening (Aminolysis):
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Reagents: 2-(3-chlorophenyl)-2-methyloxirane, Ethanolamine (excess).

Conditions: Reflux in methanol or neat at 60°C.

Product: The amine attacks the least substituted carbon of the epoxide (C3).

Intermediate:HO-C(Ar)(Me)-CH2-NH-CH2-CH2-OH.

Cyclization (Dehydration):

Reagents: Conc. H2SO4 or Mitsunobu conditions (PPh3, DIAD).

Protocol: Treat the diol intermediate with acid to effect intramolecular etherification.

Note: Acid-catalyzed cyclization of 1,4-amino alcohols is a standard route to morpholines.

Synthesis of Phenmetrazine (Reference)
Bromination: Propiophenone + Br2

-Bromopropiophenone.

Substitution:

-Bromopropiophenone + Ethanolamine

-(2-hydroxyethylamino)propiophenone.

Reduction: NaBH4 reduction of ketone

Diol.

Cyclization: Acid dehydration.

Visualization
Structural Comparison & SAR Logic
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Caption: Comparative SAR showing how the shift from C3-methyl to C2-methyl switches

pharmacology from release to inhibition.

Synthesis Pathway (Target Molecule)
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Caption: Synthetic route utilizing epoxide ring opening to establish the quaternary C2 center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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